molecular formula C49H46O10 B3027536 Dracoflavan A CAS No. 132185-42-3

Dracoflavan A

Cat. No.: B3027536
CAS No.: 132185-42-3
M. Wt: 794.9 g/mol
InChI Key: VOQIJACLUQIMIE-ZAQUEYBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dracoflavan A is a novel secotriflavanoid, a complex flavonoid derivative first isolated from the traditional medicinal resin known as Dragon's Blood . This compound features a unique structural framework with two flavan nuclei, making it a subject of interest in natural product chemistry and pharmacological research . Recent studies have identified significant bioactivities that underscore its research value. A newly identified flavan trimer from Daemonorops draco , which shares a source with this compound, exhibits promising anti-osteoclastogenesis activity . This activity suggests potential for research into bone resorption disorders, such as osteoporosis, as the compound was shown to effectively inhibit osteoclast differentiation in RAW264 cells . Furthermore, closely related flavonoids from the same natural source, such as Dracoflavan B, have been characterized as selective non-competitive inhibitors of pancreatic α-amylase, with IC50 values comparable to the drug acarbose . This mechanism, which is dependent on key phenolic groups, points to potential applications in research related to managing postprandial hyperglycemia and type II diabetes . The Dragon's Blood resin from Daemonorops draco , the source of this compound, has been used in traditional medicine for wound healing and blood stasis, and modern systems biology approaches are uncovering its multi-target mechanisms for conditions like colitis . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

IUPAC Name

[2-[2,2-bis[(2S)-7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl]ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H46O10/c1-28-36(50)25-43(59-49(53)31-18-12-7-13-19-31)34(46(28)56-4)24-35(44-37(51)26-41(54-2)32-20-22-39(57-47(32)44)29-14-8-5-9-15-29)45-38(52)27-42(55-3)33-21-23-40(58-48(33)45)30-16-10-6-11-17-30/h5-19,25-27,35,39-40,50-52H,20-24H2,1-4H3/t39-,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQIJACLUQIMIE-ZAQUEYBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)OC(=O)C2=CC=CC=C2)CC(C3=C4C(=C(C=C3O)OC)CCC(O4)C5=CC=CC=C5)C6=C7C(=C(C=C6O)OC)CCC(O7)C8=CC=CC=C8)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1O)OC(=O)C2=CC=CC=C2)CC(C3=C4C(=C(C=C3O)OC)CC[C@H](O4)C5=CC=CC=C5)C6=C7C(=C(C=C6O)OC)CC[C@H](O7)C8=CC=CC=C8)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H46O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Acidic Degradation

Dracoflavan A undergoes acidic hydrolysis when treated with hydrochloric acid in methanol, yielding two primary products:

ReagentConditionsProductsYield
HCl in MeOHReflux, 30 min, N₂ atmosphere(2S)-5-Methoxyflavan-7-ol38%
1-O-Methyl-2-methylphloroglucinol12%

This reaction confirms the presence of ester linkages and flavanoid subunits in this compound. The isolation of (2S)-5-methoxyflavan-7-ol aligns with the stereochemical configuration of related flavans in dragon’s blood resin .

Alkaline Degradation

Treatment with methanolic potassium hydroxide induces cleavage of ester bonds and subsequent oxidation, forming a benzofuran derivative:

ReagentConditionsProductsKey Observations
KOH in MeOHReflux, 30 min(2S)-8-(6-Hydroxy-4-methoxy-5-methylbenzofuran-2-yl)-5-methoxyflavan-7-olMajor product; identified via TLC and NMR

The reaction proceeds through hydrolysis of the benzoate group, elimination of a flavan unit, and aerial oxidation of intermediates .

Derivatization Reactions

This compound can be acetylated to form a triacetate derivative, confirming the presence of hydroxyl groups:

ReagentConditionsProductsPhysical Properties
Ac₂O in pyridineRoom temperature, 30 minThis compound triacetatem.p. 130–132°C; [α]D = -8.5° (CHCl₃)

IR spectroscopy revealed ester carbonyl absorption at 1,735 cm⁻¹, while ¹H NMR confirmed acetylation of three hydroxyl groups .

Biosynthetic Pathway Considerations

This compound is hypothesized to form via oxidative coupling of flavan precursors. A proposed mechanism involves:

  • Oxidation of dracorhodin (a monomeric flavan) to a benzodioxepinium ion.

  • Condensation with (2S)-5-methoxyflavan-7-ol units.

  • Aerial oxidation in the resin’s solid state .

Structural Insights from Reactivity

  • Ester Sensitivity : Hydrolysis under acidic/alkaline conditions confirms labile ester bonds.

  • Stereochemical Stability : The S-configuration at C-2‴ and C-2″ remains intact during degradation, as evidenced by chiral product isolation .

  • Phenolic Role : Free hydroxyl groups are critical for reactivity, as shown by acetylation and degradation studies .

Scientific Research Applications

Antioxidant Properties

Dracoflavan A exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have demonstrated that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Inhibition of α-Amylase

This compound has been identified as a potent inhibitor of pancreatic α-amylase, an enzyme involved in carbohydrate digestion. This inhibition can slow down the breakdown of starch into sugars, providing potential benefits in managing blood glucose levels. The compound shows a non-competitive inhibition mechanism with an IC50 value comparable to established inhibitors like acarbose .

Medical Applications

This compound's ability to inhibit α-amylase makes it a candidate for developing anti-diabetic medications. Its antioxidant properties further enhance its therapeutic profile in treating conditions associated with oxidative stress, such as diabetes and cardiovascular diseases .

Nutraceuticals

Given its natural origin and health benefits, this compound is being explored for inclusion in dietary supplements and functional foods aimed at improving metabolic health and reducing oxidative stress .

Cosmetic Industry

The antioxidant properties of this compound also suggest potential applications in the cosmetic industry, particularly in formulations aimed at protecting skin from oxidative damage caused by environmental stressors .

Case Studies and Research Findings

StudyFindings
High-Throughput Assay on α-Amylase InhibitionConfirmed this compound's role as a selective non-competitive inhibitor with an IC50 value of 23μM .
Structural AnalysisUtilized NMR spectroscopy to elucidate the structure of this compound and its derivatives .
Antioxidant Activity AssessmentDemonstrated significant free radical scavenging activity, indicating potential for therapeutic use against oxidative stress-related conditions .

Comparison with Similar Compounds

Dracoflavan B Series (B, B1, B2)

  • Structural features: Dracoflavan B derivatives are A-type proanthocyanidin dimers, differing from Dracoflavan A in linkage (C4–C8/C2–O–C7) and absence of a biflavonoid core .
  • Bioactivity: Dracoflavan B (CAS: N/A) inhibits pancreatic α-amylase (IC₅₀: 23–27 μM) via non-competitive binding (Ki: 11.7 μM), comparable to acarbose. Its activity depends on the A-ring phenolic group and hydrophobic B/C-ring interactions . Dracoflavan B1 (CAS: 194794-44-0) and B2 (CAS: 194794-47-3) share similar α-amylase inhibition but differ in stereochemistry, with negligible impact on potency .
  • Key contrast: Unlike this compound, the B-series lacks biflavonoid architecture, resulting in lower molecular weight (538.6 g/mol) and distinct solubility profiles .

Dracoflavan C Series (C1, C2)

  • Structural features : These are oxidized derivatives of Dracoflavan B, with additional hydroxyl or methoxy groups. For example, Dracoflavan C1 (C₃₃H₃₀O₆; MW: 522.2) and C2 (C₃₃H₃₀O₇; MW: 538.6) .
  • Bioactivity: Limited data exist, but their oxidized moieties may enhance antioxidant capacity compared to Dracoflavan B .

Proanthocyanidin A2

  • Structural features: A non-dracoflavan proanthocyanidin dimer with C4–C8/C2–O–C5 linkage.
  • Key contrast: this compound’s biflavonoid core may allow dual binding sites, a feature absent in simpler proanthocyanidins .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Bioactivity Structural Uniqueness
This compound C₄₉H₄₆O₁₀ 794.9 Multi-target interactions (hypothesized) Biflavonoid with [2,2-bis(aryl)]ethyl bridge
Dracoflavan B C₃₃H₃₀O₇ 538.6 α-Amylase inhibition (IC₅₀: 23–27 μM) A-type proanthocyanidin dimer
Dracoflavan B1 C₃₃H₃₀O₇ 538.6 Similar to Dracoflavan B Stereoisomer of Dracoflavan B
Dracoflavan C1 C₃₃H₃₀O₆ 522.2 Antioxidant (hypothesized) Oxidized derivative of Dracoflavan B
Proanthocyanidin A2 C₃₀H₂₄O₁₂ 576.5 No α-amylase inhibition Standard proanthocyanidin dimer

Research Findings and Mechanistic Insights

  • Structure-Activity Relationships (SAR): The A-ring phenolic group is critical for α-amylase inhibition in Dracoflavan B. Glycosylation of this group enhances activity (IC₅₀: 12 μM) . Hydrophobic interactions from B/C-rings in Dracoflavan B stabilize enzyme binding, a feature absent in Proanthocyanidin A2 . this compound’s biflavonoid structure may enable dual-target engagement, though empirical validation is needed .
  • Pharmacokinetics :

    • This compound’s high molecular weight (794.9 vs. 538.6 in B-series) likely reduces bioavailability but increases metabolic stability .
    • Solubility in DMSO/chlorinated solvents suggests utility in in vitro assays for all dracoflavans .

Biological Activity

Dracoflavan A is a flavonoid compound derived from the resin of Daemonorops draco , commonly known as Dragon's Blood. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex chemical structure that includes multiple hydroxyl groups and a phenolic framework, which is critical for its biological activity. The compound is typically isolated through various extraction methods, including Soxhlet extraction with solvents such as hexane and ethyl acetate. Its purity and identity are confirmed using techniques such as NMR and mass spectrometry.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have shown that this compound can scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage.

2. Anti-inflammatory Effects

Inflammation plays a pivotal role in numerous chronic diseases. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition suggests potential therapeutic applications in treating inflammatory conditions.

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes. For instance, studies have reported effective inhibition of Staphylococcus aureus and Candida albicans.

The biological activities of this compound can be attributed to its ability to modulate several biochemical pathways:

  • Inhibition of Enzymatic Activity : this compound acts as an inhibitor for enzymes involved in carbohydrate metabolism, such as α-amylase, which is crucial for glucose absorption.
  • Regulation of Signaling Pathways : The compound influences signaling pathways related to inflammation and cell survival, promoting apoptosis in cancer cells while protecting normal cells from stress-induced damage.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Study on Antioxidant Capacity : In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in human cell lines, suggesting its potential as a dietary supplement for enhancing health.
  • Clinical Trials on Inflammation : Preliminary clinical trials indicated that patients receiving extracts containing this compound showed reduced symptoms of inflammatory diseases compared to control groups.
  • Antimicrobial Efficacy Testing : Laboratory tests confirmed that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli and Pseudomonas aeruginosa, highlighting its potential use in treating infections.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other flavonoids:

CompoundAntioxidant ActivityAnti-inflammatoryAntimicrobial
This compoundHighModerateHigh
QuercetinModerateHighModerate
KaempferolHighModerateLow

Q & A

Q. What spectroscopic methods are essential for validating the structural identity of Dracoflavan A in natural product research?

this compound’s complex biflavonoid structure requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to confirm connectivity and stereochemistry, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute configuration determination . Cross-referencing with literature data (e.g., J. Nat. Prod. 1997) is critical to resolve ambiguities in spectral assignments .

Q. How can researchers optimize solubility and stability of this compound in in vitro assays?

this compound’s limited aqueous solubility can be mitigated by pre-dissolving the compound in DMSO or acetone, followed by dilution in assay buffers. Heating to 37°C with brief sonication (10–15 minutes) enhances dissolution. Stability testing under assay conditions (e.g., pH, temperature) via HPLC monitoring is recommended to prevent degradation .

Q. What are the primary natural sources of this compound, and how does extraction methodology impact yield?

this compound is isolated from Daemonorops draco resin. Extraction typically involves maceration in chloroform or dichloromethane, followed by chromatographic purification (e.g., silica gel, HPLC). Yield optimization requires solvent selection based on polarity and validation via TLC/HPLC to minimize co-elution with structurally similar flavans like Dracoflavan B1/B2 .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported pharmacological activities (e.g., antioxidant vs. pro-oxidant effects)?

Contradictory findings may arise from differences in cell models, concentration ranges, or redox conditions. A tiered approach is recommended:

  • Dose-response profiling : Test across a wide concentration range (nM–µM).
  • Redox environment control : Use antioxidants (e.g., NAC) or pro-oxidants (e.g., H₂O₂) to contextualize effects.
  • Mechanistic validation : Employ knockout models (e.g., Nrf2⁻/⁻ cells) to isolate pathways .

Q. What strategies are effective for synthesizing this compound derivatives to study structure-activity relationships (SAR)?

Semi-synthetic modification of this compound’s hydroxyl and methoxy groups (e.g., acetylation, methylation) can elucidate functional group contributions. Key steps include:

  • Regioselective protection : Use TEMPO-mediated oxidation to target specific positions.
  • Purity control : Post-synthetic HPLC (≥95% purity) and LC-MS to confirm derivative integrity .

Q. How can researchers address batch-to-batch variability in this compound isolates from natural sources?

Implement a quality control pipeline:

  • Standardized extraction : Fixed solvent ratios and chromatography conditions.
  • Metabolomic profiling : UPLC-QTOF-MS to compare batches and identify co-extracted impurities.
  • Bioactivity normalization : Adjust dosing based on HPLC-quantified this compound content .

Q. What computational tools are suitable for predicting this compound’s pharmacokinetic (ADMET) properties?

Use in silico platforms like SwissADME or ADMETLab to predict logP (2.85), aqueous solubility (−5.32 LogS), and cytochrome P450 interactions. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Methodological Considerations

Q. How to ensure reproducibility in this compound studies when using commercial samples?

  • Certificate of Analysis (CoA) : Verify HPLC purity (≥95%), batch number, and storage conditions (−20°C vs. 2–8°C discrepancies require validation ).
  • Solvent history : Note residual solvents (e.g., chloroform) via ¹H NMR to avoid assay interference.

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in preclinical models?

Nonlinear regression (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. For multi-parametric data (e.g., cytokine profiles), apply PCA or hierarchical clustering to identify response patterns .

Q. How to contextualize this compound’s bioactivity against related biflavonoids (e.g., Dracoflavan B1/B2)?

Comparative studies should include:

  • Structural alignment : Highlight differences in methoxy/hydroxy substitution.
  • Functional assays : Parallel testing in antioxidant (DPPH assay) and anti-inflammatory (NF-κB inhibition) models.
  • Molecular docking : Predict binding affinities to targets like COX-2 or Keap1 .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dracoflavan A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.